Cas no 838-57-3 (Ethyl 4-nitrobenzoylacetate)

Ethyl 4-nitrobenzoylacetate structure
Ethyl 4-nitrobenzoylacetate structure
商品名:Ethyl 4-nitrobenzoylacetate
CAS番号:838-57-3
MF:C11H11NO5
メガワット:237.208743333817
MDL:MFCD00007357
CID:83129
PubChem ID:13281

Ethyl 4-nitrobenzoylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(4-nitrophenyl)-3-oxopropanoate
    • Ethyl (4-Nitrobenzoyl)acetate
    • Ethyl 4-nitrobenzoylacetate
    • (p-Nitrobenzoyl)acetic acid ethyl ester
    • Ethyl 3-oxo-3-(4-nitrophenyl)propanoate
    • NSC 62134
    • Ethyl 3-(4-Nitrophenyl)-3-oxopropionate
    • (4-Nitrobenzoyl)acetic Acid Ethyl Ester
    • 3-(4-Nitrophenyl)-3-oxopropionic Acid Ethyl Ester
    • Ethyl (p-nitrobenzoyl)acetate
    • 4-Nitrobenzoylacetic Acid Ethyl Ester
    • ETHYL p-NITROBENZOYLACETATE
    • Ethyl 4-nitro-beta-oxobenzenepropanoate
    • Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester
    • NGRXSVFCLHVG
    • Acetic acid, (p-nitrobenzoyl)-, ethyl ester (6CI, 7CI, 8CI)
    • 3-Oxo-3-(4-nitrophenyl)propionic acid ethyl ester
    • 4-Nitro-β-oxobenzenepropanoic acid ethyl ester
    • Ethyl 2-(4-nitrobenzoyl)acetate
    • Z104477224
    • BRN 1124763
    • SY078786
    • Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
    • HMS547D09
    • NS00038334
    • CS-0022845
    • EINECS 212-656-7
    • ethyl-4-Nitrobenzoylacetate
    • SCHEMBL276340
    • NSC62134
    • Maybridge1_002011
    • F0787-0006
    • 4-Nitro-beta-oxo-benzenepropanoic acid ethyl ester
    • A840669
    • UNII-E9KY7LH3TA
    • 838-57-3
    • E9KY7LH3TA
    • FT-0626099
    • Ethyl 4-nitrobenzoylacetate 98%
    • 4-10-00-02759 (Beilstein Handbook Reference)
    • Oprea1_250969
    • ethyl 3-(4-nitrophenyl)-3-oxo-propanoate
    • NSC-62134
    • 3-Oxo-3-(p-nitrophenyl)propionic acid, ethyl ester
    • AS-19945
    • N0513
    • MFCD00007357
    • AMY202100127
    • AKOS000119352
    • AC-17238
    • F16294
    • ACETIC ACID, (p-NITROBENZOYL)-, ETHYL ESTER
    • EN300-20198
    • DTXSID9061201
    • STK325361
    • DB-056753
    • ALBB-010189
    • CHEMBL5280614
    • MDL: MFCD00007357
    • インチ: 1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3
    • InChIKey: NGRXSVFCLHVGKU-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C1C=CC([N+](=O)[O-])=CC=1)=O)OCC
    • BRN: 1124763

計算された属性

  • せいみつぶんしりょう: 237.063722g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.7
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 237.063722g/mol
  • 単一同位体質量: 237.063722g/mol
  • 水素結合トポロジー分子極性表面積: 89.2Ų
  • 重原子数: 17
  • 複雑さ: 302
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3350 (rough estimate)
  • ゆうかいてん: 71-73 °C (lit.)
  • ふってん: 379.74°C (rough estimate)
  • フラッシュポイント: 149.6 °C
  • 屈折率: 1.5300 (estimate)
  • PSA: 89.19000
  • LogP: 2.25390
  • ようかいせい: 未確定

Ethyl 4-nitrobenzoylacetate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • RTECS番号:AJ1073500
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38
  • TSCA:Yes

Ethyl 4-nitrobenzoylacetate 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 4-nitrobenzoylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20198-2.5g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
2.5g
$25.0 2025-02-20
Enamine
EN300-20198-10.0g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
10.0g
$46.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070032-25g
Ethyl 3-oxo-3-(4-nitrophenyl)propanoate
838-57-3 98%
25g
¥987.00 2024-07-28
TRC
E288256-500mg
Ethyl (4-nitrobenzoyl)acetate
838-57-3
500mg
$ 65.00 2022-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156540-25g
Ethyl 4-nitrobenzoylacetate
838-57-3 >98.0%
25g
¥759.90 2023-09-03
Life Chemicals
F0787-0006-5g
Ethyl 4-nitrobenzoylacetate
838-57-3 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0787-0006-0.25g
Ethyl 4-nitrobenzoylacetate
838-57-3 95%+
0.25g
$18.0 2023-09-07
abcr
AB116592-250 g
Ethyl 4-nitrobenzoylacetate, 97%; .
838-57-3 97%
250 g
€616.00 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156540-100g
Ethyl 4-nitrobenzoylacetate
838-57-3 >98.0%
100g
¥2265.90 2023-09-03
Enamine
EN300-20198-0.05g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
0.05g
$19.0 2025-02-20

Ethyl 4-nitrobenzoylacetate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Iodine Solvents: Water ;  30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Iodine-catalyzed efficient synthesis of β-keto esters from aldehydes and ethyl diazoacetate under solvent-free conditions
Wang, Hong-she; et al, Chemical Research in Chinese Universities, 2009, 25(3), 343-346

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methyldicyclohexylamine ,  Magnesium chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Tri-tert-butylphosphonium tetrafluoroborate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  18 h, rt → 80 °C
1.2 Reagents: Formic acid
リファレンス
Access to β-Keto Esters by Palladium-Catalyzed Carbonylative Coupling of Aryl Halides with Monoester Potassium Malonates
Korsager, Signe; et al, Angewandte Chemie, 2013, 52(37), 9763-9766

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; 2 h, 50 °C
リファレンス
A novel synthetic method for β-keto esters
Qian, Hao; et al, Journal of Chemical Research, 2007, (3), 160-161

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  -10 °C; 1 - 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 4 - 5 h, rt
リファレンス
Synthesis and evaluation of the α-glucosidase inhibitory activity of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives
Wang, Shaojie; et al, European Journal of Medicinal Chemistry, 2010, 45(3), 1250-1255

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Dioxopyrrolines. XXVII. Syntheses of 2-aryl-3-ethoxycarbonyl- Δ2-pyrroline-4,5-diones
Sano, Takehiro; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(2), 497-503

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Ethanol ;  15 h, rt → 100 °C
リファレンス
Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents
Lee, Junghun; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1628-1637

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- ,  Cupric perchlorate Solvents: Toluene ;  240 min, reflux
リファレンス
Molybdenum(VI) dichloride dioxide/copper(II) perchlorate: an efficient bimetallic catalyst for aerobic oxidation of alcohols
Jeyakumar, Kandasamy; et al, Open Catalysis Journal, 2008, 1, 6-10

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; 0 °C; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 1 - 2
リファレンス
One-pot synthesis of β-keto esters and preparation of 3-ketopalmitoyl-CoA
Kosak, Urban; et al, Synlett, 2012, 23(11), 1609-1612

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Ethanol
リファレンス
Enamines. Part 44. 2-Acyl-1,1-diamino-ethenes. A new source of methylketones, β-keto amides and β-keto esters
Armati, Antonella; et al, Synthesis, 1986, (7), 573-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  2 h, 25 °C
リファレンス
Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters
Chen, Jiajia; et al, Journal of Organic Chemistry, 2021, 86(8), 5943-5953

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  0.5 h, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
リファレンス
Cu-Mediated Expeditious Annulation of Alkyl 3-Aminoacrylates with Aryldiazonium Salts: Access to Alkyl N2-Aryl 1,2,3-Triazole-carboxylates for Druglike Molecular Synthesis
Liu, Hao-Nan ; et al, Organic Letters, 2020, 22(4), 1396-1401

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Samarium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, rt
1.2 1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Substitution of acyl for acetyl with N-acylbenzotriazoles catalyzed by samarium triiodide
Zou, Xuefei; et al, Synthetic Communications, 2007, 37(10), 1617-1625

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide ,  Sodium ,  Ammonium chloride Solvents: Diethyl ether ,  Water
リファレンス
Alkylation and cyclization of benzoylacetanilides
Searles, A. Langley; et al, Journal of the American Chemical Society, 1958, 80, 3656-63

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion
Yadav, J. S.; et al, Catalysis Communications, 2008, 9(14), 2361-2364

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
New synthesis of β-oxo esters, of the formula RCOCH2CO2Et, from ethyl acid malonate
Bram, Georges; et al, Bulletin de la Societe Chimique de France, 1964, (5), 945-51

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Annulation-retro-Claisen cascade of bifunctional peroxides for the synthesis of lactone natural products
Xu, Qianlan; et al, Chemical Communications (Cambridge, 2022, 58(2), 274-277

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ,  Tetrahydrofuran ;  6 h, rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Er(OTf)3-catalyzed synthesis of fluorescent 7-aminocoumarins
Bao, Xiaobo; et al, Tetrahedron, 2022, 123,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 110 °C
1.2 Solvents: Toluene ;  10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ;  rt
リファレンス
Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines
Chen, Zhiwei ; et al, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Pentane
リファレンス
Montmorillonite K-10 catalyzed synthesis of β-keto esters: condensation of ethyl diazoacetate with aldehydes under mild conditions
Bandgar, B. P.; et al, Green Chemistry, 2001, 3(5), 247-249

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, reflux
リファレンス
Dual roles of bisphosphines and epoxides: Rh-catalyzed highly chemoselective and diastereoselective (3 + 2) transannulations of 1,2,3-thiadiazoles with cyanoepoxides
Dong, Ziyang; et al, Organic Chemistry Frontiers, 2021, 8(23), 6687-6698

ごうせいかいろ 21

はんのうじょうけん
1.1 Solvents: Ethanol ;  5 min
リファレンス
Microwave assisted rapid and efficient synthesis of aryl methyl ketones and β-keto esters using Meldrum's acid
More, D. H.; et al, Indian Journal of Chemistry, 2006, (3), 823-825

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Isopropylcyclohexylamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
High-temperature rearrangements of 2-acylisoxazol-5(2H)-ones and related oxazoles
Clark, Adrian D.; et al, Australian Journal of Chemistry, 1999, 52(11), 1029-1033

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  3 - 7 h, 70 °C
リファレンス
A metal-free strategy for the cross-dehydrogenative coupling of 1,3-dicarbonyl compounds with 2-methoxyethanol
Kudale, Vishal Suresh; et al, Organic & Biomolecular Chemistry, 2022, 20(6), 1226-1230

ごうせいかいろ 24

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Dess-Martin periodinane ;  10 min, 0 °C; 0 °C → rt; 6 - 8 h, rt
1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 20 min, -78 °C
1.4 2 - 3 h, -78 °C; -78 °C → 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
リファレンス
A Hammett Study of Clostridium acetobutylicum Alcohol Dehydrogenase (CaADH): An Enzyme with Remarkable Substrate Promiscuity and Utility for Organic Synthesis
Kudalkar, Gaurav P.; et al, Synlett, 2020, 31(3), 237-247

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
New synthesis of β-oxo esters, of the formula RCOCH2CO2Et, from ethyl acid malonate
Bram, Georges; et al, Bulletin de la Societe Chimique de France, 1964, (5), 945-51

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  2 h, 30 °C
リファレンス
Molybdenum(VI) dichloride dioxide catalyzed synthesis of β-keto esters by C-H insertion of ethyl diazoacetate into aldehydes
Jeyakumar, Kandasamy; et al, Synthesis, 2008, (11), 1685-1687

Ethyl 4-nitrobenzoylacetate Raw materials

Ethyl 4-nitrobenzoylacetate Preparation Products

Ethyl 4-nitrobenzoylacetate 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:838-57-3)Ethyl 4-nitrobenzoylacetate
A840669
清らかである:99%
はかる:25g
価格 ($):825.0